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Compound of Interest

2-Bromo-3-chloro-6-
Compound Name: ) )
fluorophenylboronic acid

Cat. No.: B2954249

An In-Depth Technical Guide to 2-Bromo-3-chloro-6-fluorophenylboronic acid: Structure,
Synthesis, and Application

In the landscape of modern drug discovery and materials science, the strategic
functionalization of aromatic scaffolds is paramount. Phenylboronic acids stand out as
exceptionally versatile building blocks, primarily due to their pivotal role in palladium-catalyzed
cross-coupling reactions. The introduction of multiple halogen substituents, such as in 2-
Bromo-3-chloro-6-fluorophenylboronic acid, creates a highly tailored reagent with unique
electronic and steric properties. This guide provides an in-depth examination of this specific
boronic acid, offering researchers and development professionals a comprehensive resource
on its structure, synthesis, reactivity, and practical applications.

Core Physicochemical and Structural Properties

2-Bromo-3-chloro-6-fluorophenylboronic acid is a polysubstituted aromatic compound that
serves as a valuable intermediate in organic synthesis. Its core properties are summarized
below, providing a foundational understanding of this reagent.
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Property Value Source(s)
CAS Number 1451392-82-7 [1][2]
Molecular Formula CeH4BBrCIFO2 [3]
Molecular Weight 253.26 g/mol [3]
Appearance White to off-white solid [3]

Purity Typically =97% [3]

Storage Inert atmosphere, 2-8°C

(2-Bromo-3-chloro-6-
Synonyms ] ] [2]
fluorophenyl)boronic acid

graph "molecular structure" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes for atoms with positions
C1l [label="C", pos="0,1.2'"];

C2 [label="C", pos="-1.04,0.6!"1;

C3 [label="C", pos="-1.04,-0.6!"];

C4 [label="C", pos="0,-1.2!"];

C5 [label="C", pos="1.04,-0.6!"];

C6 [label="C", pos="1.04,0.6!"1;

B [label="B", pos="2.4,1.1!"];

01 [label="0", pos="3.2,0.4!"];

H 01 [label="H", pos="3.8,0.7!"1;
02 [label="0", pos="2.4,2.2!"];

H 02 [label="H", pos="2.9,2.6!"];

Br [label="Br", pos="-2.2,1.1!"];
Cl [label="Cl", pos="-2.2,-1.1!"];
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F [label="F", pos="0,2.3!"];
H4 [label="H", pos="0,-2.3!"];
H5 [label="H", pos="2.0,-1.1!"];

// Define edges for bonds

Cl -- C2;
2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- Co6;
ce -- CI1;
C6 -- B;

B -- 01;

01 -- H 01;
B -- 02;

02 -- H 02;
C2 -- Br;
c3 -- CL;
Cl -- F;

C4 -- H4,;
C5 -- H5;

}

Caption: 2D Structure of 2-Bromo-3-chloro-6-fluorophenylboronic acid.

In-depth Structural Analysis: The Impact of
Polysubstitution

The unique reactivity of 2-Bromo-3-chloro-6-fluorophenylboronic acid is a direct
consequence of its molecular architecture. The boron atom is sp2-hybridized, resulting in a
trigonal planar geometry for the B(OH)2 group, which contains a vacant p-orbital, conferring its
Lewis acidic character[4].
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In the solid state, phenylboronic acids typically form hydrogen-bonded dimers[4]. It is highly
probable that 2-Bromo-3-chloro-6-fluorophenylboronic acid adopts a similar arrangement.
Structural studies of related compounds, such as [3-Bromo-2-(3-
fluorobenzyloxy)phenyl]boronic acid, show that one hydroxyl group participates in
intermolecular hydrogen bonding to form a centrosymmetric dimer, while the other may be
involved in intramolecular interactions if a suitable acceptor is present[5]. In the case of our title
compound, the ortho-fluoro substituent could potentially form a weak intramolecular O-H---F
hydrogen bond, a phenomenon observed in other ortho-fluorophenylboronic acids[6]. This
interaction, however, is generally not strong enough to prevent the primary dimeric synthon
formation.

The boronic acid group tends to be nearly coplanar with the phenyl ring to maximize
resonance, though steric hindrance from the bulky ortho-bromo group likely induces a slight
twist[6]. This steric clash is a critical feature, influencing the compound's reactivity in coupling
reactions by potentially hindering the approach to the palladium center during the catalytic
cycle.

Synthesis and Handling: A Practical Workflow

The preparation of arylboronic acids is a well-established field in organic chemistry. A common
and reliable method involves the reaction of an organometallic intermediate with a trialkyl
borate. The following protocol outlines a plausible synthetic route starting from 1,2-dibromo-3-
chloro-6-fluorobenzene.
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Halogen-Lithium Exchange
- n-Buli, THF
--78°C
Borylation
- Triisopropyl borate, -78 °C to RT
Acidic Hydrolysis
- Aqueous HCI

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Lithiation-
Borylation

Precaution: This reaction must be conducted under a dry, inert atmosphere (e.g., Argon or
Nitrogen) using anhydrous solvents. n-Butyllithium is a pyrophoric reagent and must be
handled with extreme care.

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,2-dibromo-
3-chloro-6-fluorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05
equiv, solution in hexanes) is added dropwise via the dropping funnel, maintaining the
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internal temperature below -70 °C. The selective exchange of the bromine at position 2 is
anticipated due to directing effects of the adjacent substituents. The mixture is stirred at -78
°C for 1 hour.

« Borylation: Triisopropyl borate (1.2 equiv) is added dropwise at -78 °C. The reaction mixture
is allowed to warm slowly to room temperature and stirred overnight.

o Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric
acid (2 M) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is
extracted three times with ethyl acetate. The combined organic layers are washed with brine,
dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced
pressure[7].

« Purification: The crude solid is purified by recrystallization from an appropriate solvent
system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product.

Handling and Safety

2-Bromo-3-chloro-6-fluorophenylboronic acid is an irritant. Appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All
manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data
Sheet (SDS) for complete hazard information.

Reactivity Profile and Key Applications

The primary utility of this reagent lies in its application as a coupling partner in the Suzuki-
Miyaura reaction, a Nobel Prize-winning method for C-C bond formation.

Electronic Effects and Acidity

The presence of three halogen atoms significantly impacts the electronic nature of the phenyl
ring. Both fluorine and chlorine are strongly electron-withdrawing through induction, which
increases the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the crucial
transmetalation step of the Suzuki-Miyaura catalytic cycle[8][9]. The pKa of unsubstituted
phenylboronic acid is approximately 8.8[4], while fluorinated analogs can have pKa values as
low as 6-7, depending on the substitution pattern[10]. The combined inductive effects of F and
Cl in the title compound suggest it is a relatively acidic boronic acid, enhancing its reactivity.
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The Suzuki-Miyaura Coupling Reaction

This reaction enables the formation of biaryl structures, which are common motifs in

pharmaceuticals and organic materials. The general mechanism involves a palladium(0)

catalyst.

R1-X
R2-B(OH)2 Oxidative
+ Base Addition

Transmetalation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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